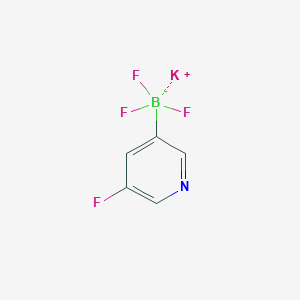

Potassium 5-fluoropyridine-3-trifluoroborate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium 5-fluoropyridine-3-trifluoroborate is a type of organotrifluoroborate . These are organoboron compounds that contain an anion with the general formula [RBF3]− . They can be thought of as protected boronic acids, or as adducts of carbanions and boron trifluoride . They are often used in organic synthesis as alternatives to boronic acids .

Synthesis Analysis

The synthesis of organotrifluoroborates like Potassium 5-fluoropyridine-3-trifluoroborate involves several methods. One method is a nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . Another method is a simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA) which provides arylboronic acids at mild temperatures directly without any deprotection steps .Molecular Structure Analysis

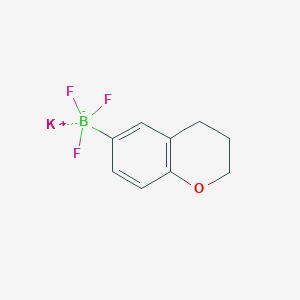

The molecular formula of Potassium 5-fluoropyridine-3-trifluoroborate is C5H3BF4KN . The molecular weight is 202.99 .Chemical Reactions Analysis

Organotrifluoroborates are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions . They are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .科学的研究の応用

Organic Synthesis

Potassium 5-fluoropyridine-3-trifluoroborate: is a valuable reagent in organic synthesis, particularly in the construction of complex molecules. Its stability and reactivity make it an excellent candidate for Suzuki-Miyaura cross-coupling reactions , which are pivotal in forming carbon-carbon bonds . This reaction is widely used to synthesize various pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for the synthesis of bioactive molecules. Its incorporation into drug frameworks can improve the pharmacokinetic properties of therapeutic agents. For instance, the fluorine atoms can enhance the metabolic stability and membrane permeability of drugs .

Material Science

Potassium 5-fluoropyridine-3-trifluoroborate: finds applications in material science due to its ability to introduce fluorinated aromatic structures into polymers. These structures can impart desirable properties such as increased thermal stability, chemical resistance, and mechanical strength to materials .

Agricultural Chemistry

The compound’s role in agricultural chemistry is significant, especially in the synthesis of fluorinated pesticides and herbicides. The trifluoroborate group can be crucial for the activity of these compounds, offering enhanced efficacy and selectivity in pest control .

Supramolecular Chemistry

In supramolecular chemistry, Potassium 5-fluoropyridine-3-trifluoroborate can be used to introduce fluorinated pyridine units into larger molecular assemblies. These units can participate in hydrogen bonding and π-π interactions, which are essential for constructing complex molecular architectures .

Catalysis

This compound also plays a role in catalysis, particularly in transition metal-catalyzed processes. It can act as a ligand or a ligand precursor, influencing the reactivity and selectivity of the catalytic system .

Environmental Chemistry

In environmental chemistry, the use of Potassium 5-fluoropyridine-3-trifluoroborate can contribute to the development of sensors and detectors for environmental pollutants. The fluorinated pyridine moiety can interact with various analytes, improving the sensitivity and specificity of detection methods .

Fluorine Chemistry

Lastly, as a fluorinated compound, it is instrumental in the field of fluorine chemistry, where it is used to study the properties and reactivity of fluorinated compounds. This research can lead to the discovery of new reactions and mechanisms involving fluorine .

作用機序

Target of Action

Potassium 5-fluoropyridine-3-trifluoroborate is primarily used as a nucleophilic boronated coupling reagent . Its primary targets are aryl halides , with which it reacts to construct a carbon-carbon (C-C) bond .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, where the boron compound (like Potassium 5-fluoropyridine-3-trifluoroborate) and the aryl halide are brought together in the presence of a palladium catalyst . The boron compound acts as a nucleophile, donating an electron pair to form a new bond with the aryl halide .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The creation of a new C-C bond can lead to the formation of a wide range of products, depending on the specific aryl halide used .

Pharmacokinetics

Like other boron compounds, it is likely to have good stability and reactivity, making it suitable for use in various chemical reactions .

Result of Action

The primary result of the action of Potassium 5-fluoropyridine-3-trifluoroborate is the formation of a new C-C bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific aryl halide used .

Action Environment

The efficacy and stability of Potassium 5-fluoropyridine-3-trifluoroborate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and a base . The choice of solvent can also have a significant impact on the reaction . Furthermore, the reaction is typically performed under thermal conditions , indicating that temperature is another important environmental factor.

Safety and Hazards

特性

IUPAC Name |

potassium;trifluoro-(5-fluoropyridin-3-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BF4N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENIAZRKPYIAJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CN=C1)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BF4KN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 5-fluoropyridine-3-trifluoroborate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332946.png)

![1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332947.png)

![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)

![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)